N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-6-10(16)7-12-13(8)17-15(23-12)18-14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDPECMYCPHJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the chlorinated and methylated benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Aminobenzamide derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide serves as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Pd/C, NaBH4 | Aminobenzamide derivatives |
| Substitution | Amines, thiols | Substituted benzothiazole derivatives |
Biology
This compound has garnered attention for its potential as an enzyme inhibitor. Benzothiazole derivatives are known to inhibit various enzymes crucial in drug discovery, including kinases and proteases.
Case Study: Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 | 5.26 | Induction of apoptosis, cell cycle arrest |
| A549 | 6.48 | Inhibition of AKT/ERK signaling pathways |
These findings suggest that the compound may effectively suppress cell proliferation in various cancer types .
Medicine
The therapeutic applications of this compound are being explored primarily in oncology and infectious disease treatments. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its stability and reactivity. It is important for manufacturing processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the inhibition of microbial growth in infectious diseases.
Comparison with Similar Compounds
- N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine
- N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
- N’-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Comparison: N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For example, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions, potentially leading to the development of new derivatives with enhanced biological activity.
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following structure:
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Benzothiazole Core : The benzothiazole core is synthesized through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
- Chlorination : The introduction of chlorine at the 6-position is achieved via electrophilic aromatic substitution.
- Amidation : The final step involves coupling with 4-nitrobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:
- Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cancer cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 5.26 | Apoptosis induction, cell cycle arrest |
| A549 | 6.48 | Inhibition of AKT/ERK signaling pathways |
Anti-inflammatory Activity
The compound also shows promise in reducing inflammatory responses. Studies have indicated that it significantly lowers levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro assays revealed effective inhibition against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit critical survival pathways in cancer cells, particularly the AKT and ERK pathways.
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with this compound leads to increased apoptosis in sensitive cell lines.
- Antimicrobial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes.
Case Study 1: Dual Action Against Cancer and Inflammation
A study focused on a series of benzothiazole derivatives found that this compound exhibited dual action as both an anticancer agent and an anti-inflammatory compound. The study confirmed its efficacy in reducing tumor growth while simultaneously modulating inflammatory responses .
Case Study 2: Structure Activity Relationship (SAR)
Research into structure activity relationships revealed that modifications to the benzothiazole core significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions showed enhanced anticancer properties compared to their counterparts .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide?
The Schotten–Baumann reaction is widely used for amide bond formation between acyl chlorides and amines. For example, 4-nitrobenzoyl chloride can react with 6-chloro-4-methyl-1,3-benzothiazol-2-amine in dichloromethane with triethylamine as a base. Reaction completion is monitored via TLC, followed by purification using column chromatography (neutral Al₂O₃). Yield optimization (~90%) is achieved by controlling stoichiometry and reaction time (30 minutes under stirring) .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- NMR spectroscopy : - and -NMR in DMSO-d₆ to confirm amide bond formation and substituent positions (e.g., δ ~8.95 ppm for amide proton, AA’BB’ patterns for nitrobenzene protons) .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 305.0683) and fragmentation analysis to identify key ions like (4-nitrobenzylidyne)oxonium (m/z 150) .
- UV spectroscopy : λmax at 239 nm and 290 nm in methanol, indicating π→π* and n→π* transitions .
Q. What are the critical physicochemical properties for experimental design?
- Melting point : Determined via hot-stage apparatus (e.g., 147–149°C) to assess purity .
- Solubility : Limited solubility in polar solvents (DMSO, DMF) necessitates optimization for biological assays.
- Chromatographic behavior : Rf values (e.g., 0.51 in chloroform/diethyl ether/n-hexane) guide purification .
Advanced Research Questions
Q. How do fragmentation pathways in mass spectrometry inform structural stability?
ESI-MS/MS reveals two primary pathways:
- Pathway 1 : Cleavage of the amide bond, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and 2-(3-chlorophenyl)ethan-1-ylium (m/z 139) .
- Pathway 2 : Sigma bond cleavage adjacent to the amide, producing 4-nitrobenzamidic cation (m/z 167) and resonance-stabilized fragments. Secondary rearrangements (e.g., NO• radical loss, Δ30 Da) highlight nitro group reactivity and stability under ionization .
Q. What role do chloro and nitro substituents play in biological activity?
- Chloro group : Enhances lipophilicity and binding to hydrophobic pockets in target proteins (e.g., neurokinin receptors). It may reduce metabolic degradation via steric hindrance .
- Nitro group : Acts as an electron-withdrawing group, polarizing the benzamide ring for π-stacking interactions. However, nitroaromatics may pose mutagenic risks, requiring mutagenicity assays in drug design .
Q. How can crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELXL (SHELX suite) refines bond lengths, angles, and intermolecular interactions. For example:
- Hydrogen bonding : N–H···N interactions form centrosymmetric dimers.
- Packing stabilization : Non-classical C–H···O/F interactions enhance crystal lattice stability .
Q. What strategies address contradictions in spectral data interpretation?
- Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton assignments in crowded regions .
- Mass spectral anomalies : Isotopic patterns (e.g., chlorine’s / ratio) confirm fragment identities. Computational tools (e.g., MassFrontier) model fragmentation pathways .
Q. How can computational modeling optimize derivative synthesis?
- DFT calculations : Predict reaction energetics (e.g., amidation activation barriers) and regioselectivity.
- Docking studies : Screen derivatives against target proteins (e.g., neurokinin-2 receptors) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
